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Compound of Interest

Compound Name:
N,2-dimethoxy-N,6-

dimethylbenzamide

CAS No.: 899424-96-5

Cat. No.: B8448226

Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical properties, synthesis,

and analytical methodologies related to N,2-dimethoxy-N,6-dimethylbenzamide. It is

designed to provide a foundational understanding for professionals engaged in chemical

research and development.

Core Chemical Identity
N,2-dimethoxy-N,6-dimethylbenzamide is a substituted aromatic amide. The structural

nomenclature indicates a benzamide core with specific substitutions that dictate its chemical

behavior and potential applications.

Molecular Formula: C₁₁H₁₅NO₃

Molecular Weight: 209.24 g/mol
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CAS Number: While a specific CAS number for N,2-dimethoxy-N,6-dimethylbenzamide is

not readily available in public databases, related structures such as 4-fluoro-N,2-dimethoxy-
N,6-dimethylbenzamide have been cataloged.[1] This highlights the compound as a

member of a broader class of substituted benzamides.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for experimental

design, formulation, and predicting the compound's behavior in various environments.

Property Predicted/Reported Value Notes

Melting Point Data not available

Prediction requires

computational modeling or

experimental determination.

Boiling Point Data not available

Prediction requires

computational modeling or

experimental determination.

Solubility
Expected to have low aqueous

solubility

The aromatic ring and methyl

groups contribute to its

lipophilic character. Solubility is

likely higher in organic solvents

like DMSO, DMF, and alcohols.

LogP
Predicted to be in the range of

1.5 - 2.5

This predicted octanol-water

partition coefficient suggests

moderate lipophilicity, a key

parameter in drug design for

membrane permeability.

pKa Data not available

The amide group is generally

neutral, but the nitrogen lone

pair can exhibit weak basicity.
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The synthesis of N,2-dimethoxy-N,6-dimethylbenzamide can be achieved through standard

amidation reactions. A common and reliable method involves the coupling of a carboxylic acid

derivative with an amine.

Proposed Synthetic Pathway

Activation Step

Coupling Step

2-methoxy-6-methylbenzoic acid

2-methoxy-6-methylbenzoyl chloride

Activation

Thionyl Chloride (SOCl2)

N,2-dimethoxy-N,6-dimethylbenzamide

Amidation

N,O-dimethylhydroxylamine

Click to download full resolution via product page

Figure 1: Proposed synthesis of N,2-dimethoxy-N,6-dimethylbenzamide.

Experimental Protocol and Rationale
Activation of the Carboxylic Acid: 2-methoxy-6-methylbenzoic acid is converted to its more

reactive acyl chloride derivative.

Procedure: To a solution of 2-methoxy-6-methylbenzoic acid in an anhydrous aprotic

solvent (e.g., dichloromethane or THF), add thionyl chloride dropwise at 0 °C. The reaction

is then stirred at room temperature until the evolution of gas ceases.
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Causality: The carboxylic acid is a relatively poor electrophile. Thionyl chloride converts

the hydroxyl group into a good leaving group, significantly increasing the electrophilicity of

the carbonyl carbon and making it susceptible to nucleophilic attack by the amine.

Amide Coupling: The activated acyl chloride is reacted with N,O-dimethylhydroxylamine.

Procedure: The solution of the acyl chloride is added dropwise to a cooled (0 °C) solution

of N,O-dimethylhydroxylamine and a non-nucleophilic base (e.g., triethylamine or pyridine)

in an anhydrous solvent. The reaction is allowed to warm to room temperature and stirred

until completion (monitored by TLC or LC-MS).

Causality: The nitrogen atom of N,O-dimethylhydroxylamine acts as a nucleophile,

attacking the electrophilic carbonyl carbon of the acyl chloride. The base is essential to

neutralize the HCl generated during the reaction, preventing the protonation of the amine

and driving the reaction to completion.

Work-up and Purification:

Procedure: The reaction mixture is quenched with water or a saturated aqueous solution

of sodium bicarbonate. The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product

is then purified by column chromatography on silica gel.

Trustworthiness: This self-validating work-up procedure ensures the removal of unreacted

starting materials, byproducts, and reagents. The final purification by column

chromatography provides a high-purity sample, which can be confirmed by analytical

techniques.

Analytical Characterization
A robust analytical characterization is essential to confirm the identity and purity of the

synthesized compound.

Spectroscopic Data
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Technique Expected Observations

¹H NMR

- Aromatic protons (multiplets, ~6.8-7.5 ppm)-

Methoxy protons (singlets, ~3.8-4.0 ppm)- N-

methyl protons (singlet, ~3.0-3.3 ppm)- Aromatic

methyl protons (singlet, ~2.2-2.5 ppm)

¹³C NMR

- Carbonyl carbon (~168-172 ppm)- Aromatic

carbons (~110-160 ppm)- Methoxy carbons

(~55-60 ppm)- N-methyl carbon (~35-40 ppm)-

Aromatic methyl carbon (~18-22 ppm)

IR Spectroscopy

- C=O stretch (amide) at ~1630-1680 cm⁻¹- C-N

stretch at ~1250-1350 cm⁻¹- C-O stretch

(methoxy) at ~1000-1100 cm⁻¹- Aromatic C-H

stretches at ~3000-3100 cm⁻¹

Mass Spectrometry

- Molecular ion peak (M⁺) or protonated

molecular ion peak ([M+H]⁺) at m/z 209.24 or

210.25, respectively.

Potential Applications and Fields of Interest
While specific biological activities for N,2-dimethoxy-N,6-dimethylbenzamide are not

extensively documented, the benzamide scaffold is a privileged structure in medicinal

chemistry.

Logical Relationship Diagram for Potential Research
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Figure 2: A logical workflow for investigating the therapeutic potential of N,2-dimethoxy-N,6-
dimethylbenzamide.

Potential areas for investigation include:

Neuroscience: Many benzamide derivatives exhibit activity as dopamine and serotonin

receptor modulators.

Oncology: The benzamide structure is present in some enzyme inhibitors, such as PARP

inhibitors.

Agrochemicals: Substituted benzamides have been developed as herbicides and fungicides.

Further research is necessary to elucidate the specific biological targets and potential utility of

this compound.
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References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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